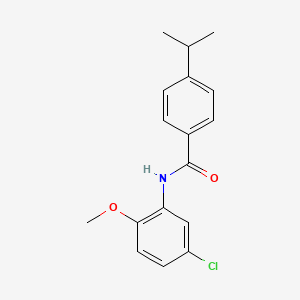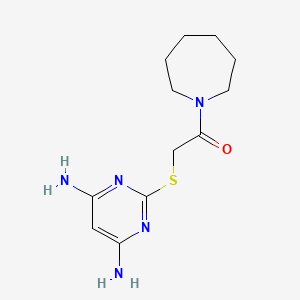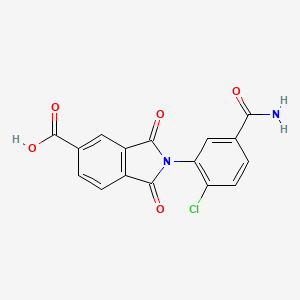
2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a dioxoisoindole carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 5-carbamoyl-2-chlorophenylboronic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile, forming various substituted derivatives.
Applications De Recherche Scientifique
2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and light-emitting devices.
Mécanisme D'action
The mechanism of action of 2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carbamoyl-2-chlorophenylboronic acid: Shares the chlorophenyl and carbamoyl groups but lacks the dioxoisoindole carboxylic acid moiety.
2-Isopropoxypyridine-3-boronic acid: Contains a boronic acid group and a pyridine ring, differing significantly in structure and reactivity.
3-Carboxy-5-methylphenylboronic acid: Features a carboxylic acid group and a methyl-substituted phenyl ring.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Propriétés
IUPAC Name |
2-(5-carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-11-4-2-7(13(18)20)6-12(11)19-14(21)9-3-1-8(16(23)24)5-10(9)15(19)22/h1-6H,(H2,18,20)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOONEYYWBNBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-[2-(3,4-dimethylphenyl)sulfonylethyl]-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-Bromopyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)

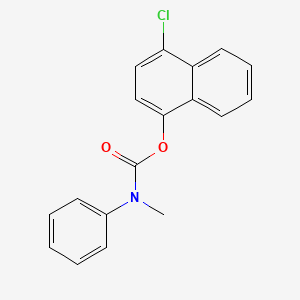
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)
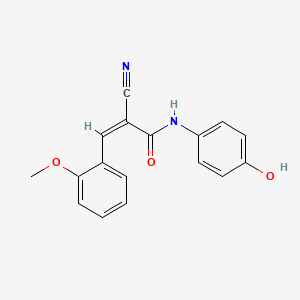
![1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5875175.png)
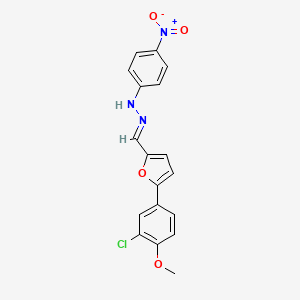
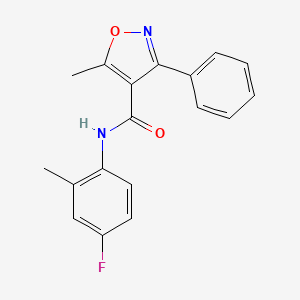
![1-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B5875200.png)
